molecular formula C8H5ClN2O2S B13906762 Methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B13906762
M. Wt: 228.66 g/mol
InChI Key: HIIRZXXVFFTQJV-UHFFFAOYSA-N
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Description

Methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core. Its molecular formula is C₈H₅ClN₂O₂S (average mass: 228.66 g/mol), with a structure characterized by a chlorine substituent at the 2-position and a methyl ester group at the 6-carboxylate position . The compound is synthesized via a multi-step pathway starting from methyl 2-aminothiophene-3-carboxylate. Key steps include cyclization with urea to form thieno[2,3-d]pyrimidine-2,4-diol (2), chlorination with POCl₃ to yield 2,4-dichlorothieno[2,3-d]pyrimidine (3), and selective amination to produce the 2-chloro derivative (4) . Structural confirmation is achieved through NMR, IR, and elemental analysis .

Properties

Molecular Formula

C8H5ClN2O2S

Molecular Weight

228.66 g/mol

IUPAC Name

methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H5ClN2O2S/c1-13-7(12)5-2-4-3-10-8(9)11-6(4)14-5/h2-3H,1H3

InChI Key

HIIRZXXVFFTQJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CN=C(N=C2S1)Cl

Origin of Product

United States

Preparation Methods

Gewald-Type Cyclization and Formylation

  • Starting from 2-aminothiophene-3-carbonitrile derivatives, cyclization with formic acid or triethyl orthoformate under heating conditions facilitates ring closure to form the thieno[2,3-d]pyrimidine core.
  • Phosphoryl trichloride (POCl3) is often used to promote chlorination at the 2-position during cyclization or post-cyclization modification, introducing the chlorine substituent characteristic of the target compound.
  • The methyl ester at position 6 is typically introduced by esterification of the corresponding carboxylic acid intermediate or by using methyl chloroformate or methyl ester-containing starting materials.

Representative Reaction Conditions

Step Reagents/Conditions Outcome
Cyclization 2-Aminothiophene-3-carbonitrile + POCl3 in 1,4-dioxane, reflux Formation of 2-chlorothieno[2,3-d]pyrimidine scaffold
Esterification Methyl chloroformate or methylation reagents, mild heating Introduction of methyl ester at C-6

This route is supported by studies synthesizing related thieno[2,3-d]pyrimidine derivatives with chlorine substitution and carboxylate ester groups, demonstrating yields in the range of 50–85% depending on substituents and conditions.

Recent advances in the synthesis of thieno[2,3-d]pyrimidine derivatives involve palladium-catalyzed cross-coupling reactions, which allow for the introduction of carboxylate groups and substitution at various positions with high regioselectivity.

Carbonylation Reaction

  • Starting from 4-chlorothieno[2,3-d]pyrimidine derivatives, palladium-catalyzed carbonylation under CO atmosphere in the presence of methanol can yield methyl esters at position 6.
  • This method provides an efficient route to this compound with good yields and scalability.

Suzuki-Miyaura Coupling for Building Blocks

  • The Suzuki reaction between 4-chlorothieno[2,3-d]pyrimidine and methylboronic acid or its derivatives is used to install methyl groups or other substituents at the 4- or 5-positions, which can be adapted to introduce the methyl ester functionality indirectly.
  • These palladium-catalyzed methods offer mild reaction conditions and tolerance to various functional groups, facilitating the synthesis of complex derivatives.
Reaction Type Catalysts/Reagents Conditions Yield Range (%)
Palladium-catalyzed carbonylation Pd catalyst, CO, methanol 70–100 °C, atmospheric or elevated CO pressure 60–80
Suzuki coupling Pd(PPh3)4, base, methylboronic acid 80–100 °C, inert atmosphere 65–85

These methods are documented for related thieno[2,3-d]pyrimidine compounds and are promising for this compound synthesis.

Alternative Synthetic Routes via Substituted Precursors

Some routes start from substituted pyrimidine precursors, such as 2-amino-4,6-dichloropyrimidines, which undergo nucleophilic substitution and ring closure with thiol-containing reagents to form the thieno[2,3-d]pyrimidine core.

  • Reaction of 2-amino-4,6-dichloropyrimidine with ethyl-2-mercaptoacetate under alkaline conditions leads to intermediates that can be cyclized and esterified to yield methyl esters at position 6.
  • Chlorination at position 2 is introduced either by starting with 2-chloropyrimidine derivatives or by selective halogenation post-cyclization.
Step Reagents/Conditions Notes
Nucleophilic substitution 2-Amino-4,6-dichloropyrimidine + ethyl-2-mercaptoacetate, alkaline medium Formation of thieno ring intermediate
Cyclization and esterification Acidic or heating conditions, methylation reagents Final methyl ester formation

This pathway is less commonly reported but provides an alternative for obtaining this compound derivatives.

Summary Table of Preparation Methods

Methodology Key Reactants/Intermediates Reaction Conditions Advantages Typical Yields (%)
Gewald-type cyclization + POCl3 2-Aminothiophene-3-carbonitrile, POCl3, methyl ester reagents Reflux in 1,4-dioxane or similar solvents Straightforward, well-established 50–85
Pd-catalyzed carbonylation 4-Chlorothieno[2,3-d]pyrimidine, Pd catalyst, CO, MeOH 70–100 °C, CO atmosphere High regioselectivity, scalable 60–80
Suzuki coupling 4-Chlorothieno[2,3-d]pyrimidine, methylboronic acid, Pd catalyst 80–100 °C, inert atmosphere Mild conditions, functional group tolerance 65–85
Substituted pyrimidine route 2-Amino-4,6-dichloropyrimidine, ethyl-2-mercaptoacetate Alkaline medium, heating Alternative route, versatile Moderate

Research Findings and Optimization Notes

  • Reaction times vary from several hours to overnight reflux depending on the method and scale.
  • Use of microwave irradiation has been reported to accelerate cyclization steps in related thieno[2,3-d]pyrimidine syntheses, potentially applicable here to improve yields and reduce reaction times.
  • Purification typically involves recrystallization from ethanol or other suitable solvents to achieve high purity.
  • The chlorine substituent at position 2 is reactive and allows further functionalization via nucleophilic aromatic substitution, enabling derivatization post-synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways involved in cell proliferation and survival, contributing to its anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Melting Point (°C) Key Applications/Notes References
Methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate Cl (C2), COOCH₃ (C6) C₈H₅ClN₂O₂S Not reported Intermediate for anticancer agents
Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (57) Cl (C4), COOCH₃ (C6) C₈H₅ClN₂O₂S Not reported Precursor for sulfonamide derivatives
Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate Cl (C4), CH₃ (C2, C5), COOCH₃ (C6) C₁₀H₉ClN₂O₂S Not reported Commercial availability (Santa Cruz Biotechnology)
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Cl (C4), CH₃ (C5), COOCH₂CH₃ (C6) C₁₀H₉ClN₂O₂S Not reported Molecular weight: 256.71 g/mol; used in kinase inhibitor synthesis

Key Observations:

  • Chlorine Position : The 2-chloro derivative (target compound) is less common than 4-chloro analogs (e.g., 57 ), which are frequently used in nucleophilic substitution reactions due to the higher reactivity of the C4 position .
  • Methyl Substituents : Addition of methyl groups (e.g., C2 and C5 in Methyl 4-chloro-2,5-dimethyl) enhances hydrophobicity, which may improve membrane permeability in bioactive molecules .

Physicochemical Properties

Table 2: Melting Points of Selected Analogs

Compound Name Melting Point (°C) References
Ethyl 5-methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate 170–172
Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 174–176
Ethyl 4-(3-chloro-4-fluorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 154–156
  • Higher melting points in phenylamino-substituted derivatives correlate with increased crystallinity due to hydrogen bonding .

Biological Activity

Methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the thienopyrimidine family, which is characterized by a fused thieno and pyrimidine ring system. The presence of the methyl and chlorine substituents contributes to its biological activity.

Target Enzymes:
The compound has been identified to interact with specific enzymes that play crucial roles in cellular metabolism. Notably, it inhibits the acetyl-CoA carboxylase enzyme , which is involved in fatty acid biosynthesis. This inhibition can lead to altered fatty acid metabolism, potentially impacting cancer cell proliferation and survival.

Biochemical Pathways:
The interaction with acetyl-CoA carboxylase suggests that this compound may influence various biochemical pathways related to lipid metabolism and energy homeostasis.

Anticancer Activity

Recent studies have shown that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. This compound has been tested against several cancer cell lines, including:

  • MCF-7 (breast cancer cells)
  • MDA-MB-231 (triple-negative breast cancer cells)

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on the aforementioned cancer cell lines. The following table summarizes the findings from various studies regarding the IC50 values (the concentration required to inhibit cell growth by 50%).

CompoundCell LineIC50 (µg/mL)Notes
This compoundMCF-713.42Significant anti-proliferative activity
This compoundMDA-MB-23152.56Lower activity compared to MCF-7

These results indicate that while the compound shows promising activity against breast cancer cell lines, its efficacy varies depending on the specific cell type.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity. Research indicates that compounds within this class exhibit significant antibacterial effects against various microbial strains.

Antimicrobial Efficacy

A study indicated that thienopyrimidine derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The following table highlights some findings related to antimicrobial testing:

CompoundMicrobial StrainActivity Level
This compoundStaphylococcus aureusHigh
This compoundEscherichia coliModerate

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

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